molecular formula C13H14N2O B381904 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 273748-55-3

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B381904
CAS No.: 273748-55-3
M. Wt: 214.26g/mol
InChI Key: QCIUVDYZQNETIG-XYOKQWHBSA-N
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Description

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound features a pyridine ring attached to a bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. The presence of the azabicyclo[2.2.2]octane moiety makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves a multi-step process. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while ring-closing metathesis helps in the formation of the final bicyclo[2.2.2]octane structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced bicyclic amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core but differ in their substituents.

    Pyridine derivatives: Compounds with a pyridine ring but lacking the bicyclic structure.

Uniqueness

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is unique due to the combination of the pyridine ring and the bicyclo[2.2.2]octane framework. This dual structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIUVDYZQNETIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346398
Record name 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273748-55-3
Record name 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (56 g, 0.54 mole) was dissolved in methanol (420 mL). 3-Quinuclidinone hydrochloride (75 g, 0.49 mole) was added and the mixture was stirred for 30 min at ambient temperature. 3-Pyridinecarboxaldehyde (58 g, 0.54 mole) was added and the mixture stirred for 16 h at ambient temperature. The reaction mixture became yellow during this period, with solids caking on the walls of the flask. The solids were scraped from the walls and the chunks broken up. With rapid stirring, water (390 mL) was added. When the solids dissolved, the mixture was cooled at 4° C. overnight. The crystals were collected by filtration, washed with water, and air dried to obtain 80 g of yellow solid. A second crop (8 g) was obtained by concentration of the filtrate to ˜10% of its former volume and cooling at 4° C. overnight. Both crops were sufficiently pure for further transformation (88 g, 82%).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Name
Quantity
390 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Quinuclidinone hydrochloride (8.25 kg, 51.0 mol) and methanol (49.5 L) were added to a 100 L glass reaction flask, under an nitrogen atmosphere, equipped with a mechanical stirrer, temperature probe, and condenser. Potassium hydroxide (5.55 kg, 99.0 mol) was added via a powder funnel over an approximately 30 min period, resulting in a rise in reaction temperature from 50° C. to 56° C. Over an approximately 2 h period, 3-pyridinecarboxaldehyde (4.80 kg, 44.9 mol) was added to the reaction mixture. The resulting mixture was stirred at 20° C.±5° C. for a minimum of 12 h, as the reaction was monitored by thin layer chromatography (TLC). Upon completion of the reaction, the reaction mixture was filtered through a sintered glass funnel and the filter cake was washed with methanol (74.2 L). The filtrate was concentrated, transferred to a reaction flask, and water (66.0 L) was added. The suspension was stirred for a minimum of 30 min, filtered, and the filter cake was washed with water (90.0 L) until the pH of the rinse was 7-9. The solid was dried under vacuum at 50° C.±5° C. for a minimum of 12 h to give 8.58 kg (89.3%) of 2-((3-pyridinyl)methylene)-1-azabicyclo[2.2.2]octan-3-one.
Quantity
8.25 kg
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
100 L
Type
reactant
Reaction Step One
Quantity
49.5 L
Type
solvent
Reaction Step One
Quantity
5.55 kg
Type
reactant
Reaction Step Two
Quantity
4.8 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quinuclidin-3-one hydrochloride (4.6 g, 28.3 mmol) and powdered anhydrous potassium hydroxide (2.1 g, 37.2 mmol) were dissolved in methanol (25 ml) and stirred for 15 mins. Pyridine-3-carboxaldehyde (3.2 g, 29.5 mmol) was then added in one portion and the mixture was stirred for an additional 20 hrs. The reaction mixture was then diluted with 40 ml water and cooled to 0° C. yielding 2-((3-pyridyl)methylene)-1-azabicyclo[2.2.2]octan-3-one as a yellow precipitate, which was collected, washed with distilled water and dried under vacuum (5.16 g, 81.4%). 2-((3-Pyridyl)methylene)-1-azabicyclo[2.2.2]octan-3-one (1.0 g, 4.7 mmol) was combined with 50 ml methanol and 0.2 g palladium on charcoal (5% w/w) in a hydrogenation vessel. Hydrogenation (50 psig) was carried out for 4 hrs., after which time the slurry was carefully filtered through a pad of Celite filter aid. Evaporation of solvent gave 2-((3-pyridyl)methyl)-1-azabicyclo[2.2.2]octan-3-one as white semisolid, which dissolved in ethanol give a white crystalline solid upon cooling (0.82 g 88%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 4
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 5
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 6
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

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